REACTION_CXSMILES
|
O[Li].O.C[O:5][C:6]([C:8]1[CH:9]=[C:10]([O:14][NH2:15])[CH:11]=[CH:12][CH:13]=1)=[O:7].C1COCC1.CO.O.Cl>O>[C:6]([C:8]1[CH:9]=[C:10]([O:14][NH2:15])[CH:11]=[CH:12][CH:13]=1)([OH:7])=[O:5] |f:0.1,3.4.5|
|
Name
|
LiOH.H2O
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
90.4 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C=CC1)ON
|
Name
|
mixture
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
THF MeOH H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with H2O (25 mL) and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1)ON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.7 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |